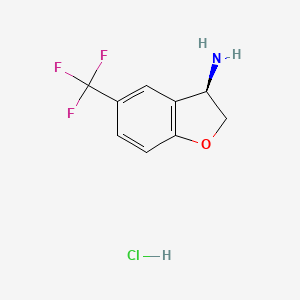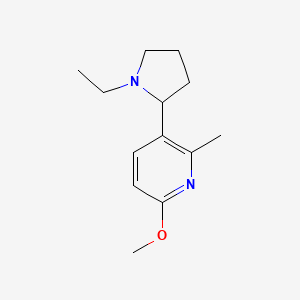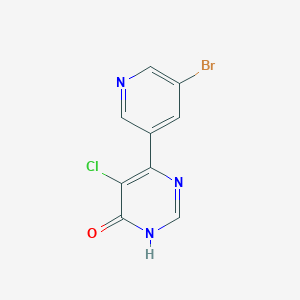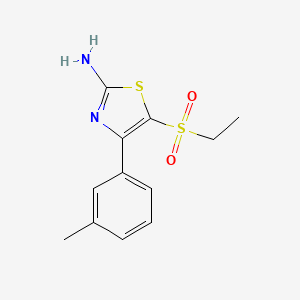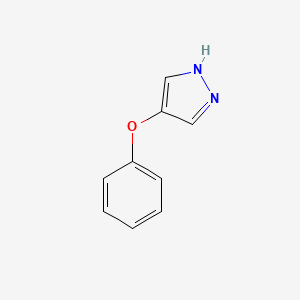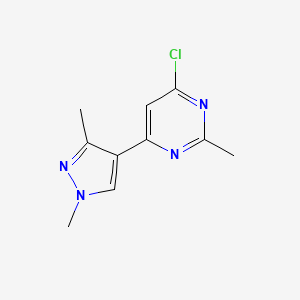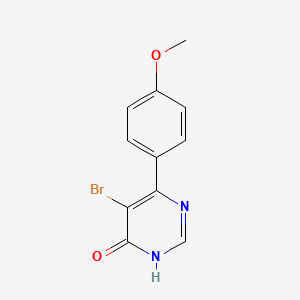![molecular formula C13H27N3O2 B11799781 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an aminoethyl group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group. The final step involves the formation of the carbamate ester using tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate ester, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s ability to interact with biological molecules makes it valuable in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins, while the carbamate ester can undergo hydrolysis, releasing active intermediates. These interactions can modulate enzyme activity or receptor function, leading to desired biological effects.
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the aminoethyl group but differs in its overall structure and reactivity.
Methylammonium lead halide: Although structurally different, this compound also finds applications in various scientific fields.
Uniqueness: The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse research areas.
Properties
Molecular Formula |
C13H27N3O2 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3 |
InChI Key |
AOUZPYZIJKOOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
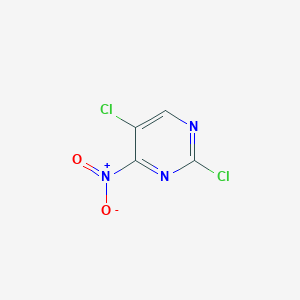
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
